8-methoxy-5H-pyrido[3,2-b]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
8-methoxy-5H-pyrido[3,2-b]indole |
InChI |
InChI=1S/C12H10N2O/c1-15-8-4-5-10-9(7-8)12-11(14-10)3-2-6-13-12/h2-7,14H,1H3 |
InChI Key |
TVUHNFXQQPLNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methoxy 5h Pyrido 3,2 B Indole and Its Analogues
Classical Approaches to Pyridoindole Synthesis
Traditional methods for constructing the indole (B1671886) nucleus have been adapted and refined for the synthesis of the more complex pyridoindole framework. These foundational strategies remain relevant in organic synthesis.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone in heterocyclic chemistry for preparing indoles by heating arylhydrazones with an acid catalyst. thermofisher.comwikipedia.orgbyjus.com This reaction can be adapted for pyridoindole synthesis by using a pyridylhydrazine derivative as the starting material.
The general mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. wikipedia.orgyoutube.com This intermediate then isomerizes to an enamine, which undergoes a nih.govnih.gov-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole ring. youtube.comjk-sci.com For the synthesis of an 8-methoxy-pyrido[3,2-b]indole analogue, a methoxy-substituted phenylhydrazine would react with a suitable piperidone derivative. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org One-pot variations of this synthesis are common, avoiding the need to isolate the arylhydrazone intermediate. thermofisher.com
A typical adaptation for a related pyrido[4,3-b]indole scaffold involves the condensation of a substituted phenylhydrazine with a piperidone. For instance, the synthesis of 8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole utilizes the Fischer indole synthesis by reacting the appropriate phenylhydrazine with a ketone in the presence of an acid catalyst like methanesulfonic acid in refluxing methanol (B129727).
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | Arylhydrazine (or pyridylhydrazine) and a carbonyl compound (aldehyde or ketone). byjus.com |
| Catalysts | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, AlCl₃). wikipedia.org |
| Key Intermediate | Arylhydrazone, which isomerizes to an enamine. wikipedia.org |
| Key Step | nih.govnih.gov-sigmatropic rearrangement. jk-sci.com |
| Byproduct | Ammonia (NH₃). wikipedia.org |
Ring-Closing Reactions
Ring-closing reactions represent a broad category of synthetic strategies for forming heterocyclic systems, including the pyridoindole core. These methods often involve the intramolecular cyclization of a pre-functionalized linear precursor.
One approach is the base-induced cyclization of derivatives of 2-alkyl-nitroanilines. This method can be used to prepare various nitroindoles, which can then be further modified. The process involves promoting cyclization with reagents like dialkyl oxalates to form nitroindole-3-glyoxylates in a single step. capes.gov.br
Another strategy involves electrocyclic ring closures. For example, a 6π-electrocyclic ring closure of a trienecarbamate can be employed to construct the indole system from acyclic precursors. This sequence can feature a Stille coupling to form a key C-C bond, followed by the thermal electrocyclization. The resulting cyclohexadiene can be easily oxidized to the aromatic aniline (B41778) derivative, which then undergoes condensation to complete the heterocyclic ring. nih.gov Superacid-promoted ring-closing and opening reaction cascades have also been utilized to prepare functionalized aza-polycyclic aromatic compounds, which can serve as precursors or analogues. nih.gov
Modern Synthetic Strategies
Contemporary organic synthesis has introduced powerful new methods for constructing complex heterocyclic frameworks, often relying on transition-metal catalysis and novel reaction pathways.
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions have become a powerful tool for the synthesis of indoles and their derivatives due to their efficiency in forming carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com These methods often involve the intramolecular cyclization of suitably substituted precursors.
One prominent strategy is the reductive cyclization of β-nitrostyrenes using a palladium catalyst with a ligand such as 1,10-phenanthroline. mdpi.com This reaction can use phenyl formate (B1220265) as a carbon monoxide surrogate, avoiding the need for pressurized CO gas. The palladium(0) complex activates the nitrostyrene, leading to cyclization and the formation of the indole ring. mdpi.com Another approach involves the palladium-catalyzed cyclization of 2-alkynylanilines. mdpi.com Depending on the reaction conditions and coupling partners, such as allylic alcohols, various substituted indoles, including β-indole ketones, can be synthesized. mdpi.com The Buchwald modification of the Fischer indole synthesis also utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org
Table 2: Examples of Palladium-Catalyzed Indole Synthesis
| Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|
| 2-Alkynyl anilines, Allylic alcohols | Pd(OAc)₂ / O₂ | β-Indole ketones | mdpi.com |
| β-Nitrostyrenes, Phenyl formate | PdCl₂(CH₃CN)₂ / 1,10-phenanthroline | Substituted indoles | mdpi.com |
| Aryl bromides, Hydrazones | Palladium catalyst | N-Arylhydrazones (for Fischer Indole Synthesis) | wikipedia.org |
Aryne Annulation Protocols
Aryne chemistry provides a rapid and efficient route to various heterocyclic and carbocyclic structures. nih.govthieme-connect.de The reaction of aryne precursors with suitable nucleophiles can lead to the formation of fused ring systems. The synthesis of pyrido[1,2-a]indoles has been achieved through the reaction of 2-substituted pyridines with aryne precursors. nih.govnih.gov
In this protocol, an aryne, typically generated from an ortho-silylaryl triflate, reacts with a pyridine (B92270) derivative containing a nucleophilic or electrophilic trap. For example, pyridine-containing Michael acceptors or imines can react with the highly electrophilic aryne. nih.gov This initial coupling is followed by an intramolecular annulation to construct the pyridoindole scaffold. This method has been used to generate a library of substituted pyrido[1,2-a]indoles in moderate to good yields. nih.gov While this has been demonstrated for the pyrido[1,2-a] isomer, the principles could potentially be adapted for the synthesis of [3,2-b] isomers with appropriate starting materials.
Asymmetric Synthesis Approaches
The development of asymmetric methods to synthesize enantiomerically enriched pyridoindoles is crucial, given their potential biological activities. These strategies often employ chiral catalysts or auxiliaries to control the stereochemistry of the product.
One such method is the gold-catalyzed asymmetric cycloisomerization of N-1,3-disubstituted allenyl indoles, which yields optically active pyrido[1,2-a]-1H-indoles with excellent enantioselectivity. rsc.orgnih.gov Another approach involves a squaramide-catalyzed cascade reaction between nitrones and allenoates to produce enantiomerically enriched dihydropyrido[1,2-a]indoles. nih.gov
For other related piperidine-containing fused heterocycles, "Asymmetric Electrophilic α-Amidoalkylation" reactions have been developed. These methods use a chiral alkylaminocarbonyl unit as a chiral auxiliary to achieve the stereoselective synthesis of 2-substituted piperidine (B6355638) derivatives, which can then undergo intramolecular condensation to form fused ring systems like hexahydropyrido[1,2-c]pyrimidinones. znaturforsch.comznaturforsch.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 8-methoxy-5H-pyrido[3,2-b]indole |
| 1-methylindole-2-carboxylic acid |
| 8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Phenyl formate |
| 1,10-phenanthroline |
| 2-alkynylaniline |
| β-indole ketone |
| ortho-silylaryl triflate |
| Pyrido[1,2-a]indole |
| N-1,3-disubstituted allenyl indole |
| Dihydropyrido[1,2-a]indole |
| Hexahydropyrido[1,2-c]pyrimidinone |
| Hydrochloric acid |
| Sulfuric acid |
| Zinc chloride |
| Methanesulfonic acid |
| Dialkyl oxalate |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex heterocyclic scaffolds like pyrido[3,2-b]indoles from simple starting materials in a single synthetic operation. These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. While specific MCRs exclusively targeting this compound are not extensively detailed in the literature, the principles can be applied based on established MCRs for related indole and fused N-heterocycle syntheses. researchgate.netnih.gov
Recent advancements have focused on developing greener methodologies, often utilizing catalysts like sulfamic acid or molecular iodine to promote the reaction. nih.govrsc.org A general approach could involve the condensation of a suitably substituted aminopyridine, an indole precursor, and a third component that forms the final ring. For instance, a three-component reaction might involve an arylglyoxal, an amino-substituted indole or pyridine, and another reactant to construct the fused ring system. nih.gov The key to synthesizing the target compound lies in selecting the appropriate methoxy-substituted precursors.
The mechanism for such reactions typically involves a domino sequence of condensation, cyclization, and aromatization steps. For example, a Knoevenagel condensation could be followed by a Michael addition and subsequent intramolecular cyclization and dehydration/oxidation to yield the final aromatic pyridoindole core. mdpi.com The optimization of reaction conditions, including the choice of solvent, catalyst, and temperature, is crucial for achieving good yields and selectivity. mdpi.com
Table 1: Representative Catalysts and Conditions in Multicomponent Reactions for Heterocycle Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Key Features |
| Sulfamic Acid (10 mol%) | Acetonitrile | Reflux | 20-30 min | Greener methodology, short reaction times, good yields. nih.gov |
| Triethylamine (25 mol%) | DMF | 120 °C | 10 h | Base-catalyzed, suitable for constructing pyrimidine-fused indoles. mdpi.com |
| Molecular Iodine | N/A | N/A | N/A | Environmentally friendly catalyst, useful for domino reactions. rsc.org |
| p-Toluenesulfonic acid (p-TSA) | Acetonitrile | Reflux | N/A | Acid-catalyzed condensation for polycyclic pyridine derivatives. researchgate.net |
This table illustrates common conditions for MCRs that synthesize complex heterocyclic compounds, which could be adapted for the synthesis of this compound analogues.
Regioselective Functionalization of the Pyridoindole Core
Strategies for Methoxy (B1213986) Group Incorporation at the 8-Position
The introduction of a methoxy group at the 8-position of the 5H-pyrido[3,2-b]indole core is a critical step that significantly influences the molecule's electronic properties and biological activity. smolecule.com The 8-position is located on the benzene (B151609) portion of the indole moiety, and the electron-donating nature of the methoxy group can enhance the reactivity of the ring system. chim.it Several synthetic strategies can achieve regioselective methoxylation at this specific position.
One of the most classic and versatile methods for indole ring formation is the Fischer indole synthesis . This method would involve reacting a (4-methoxyphenyl)hydrazine (B1593770) derivative with an appropriate ketone or aldehyde, such as a 3-formylpyridine derivative, under acidic conditions. The methoxy group is thus incorporated from the start via the choice of hydrazine (B178648) precursor, ensuring its placement at the desired position in the final pyridoindole structure. smolecule.com
Another approach involves the synthesis of the core pyrido[3,2-b]indole ring first, followed by late-stage functionalization . This would require a method for the selective introduction of a hydroxyl group at the 8-position, which can then be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide. Achieving regioselectivity in the hydroxylation step can be challenging and may depend on the directing effects of other substituents on the ring system.
Furthermore, modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for C-O bond formation. If an 8-bromo-5H-pyrido[3,2-b]indole intermediate is synthesized, a Buchwald-Hartwig or Ullmann-type coupling with methanol or sodium methoxide, catalyzed by palladium or copper complexes, could be employed to install the methoxy group with high regioselectivity.
Derivatization at Other Positions for Structure-Activity Studies
To explore the structure-activity relationships (SAR) of this compound, its core structure is systematically modified at various positions. These studies are essential for optimizing biological activity, selectivity, and pharmacokinetic properties. Derivatization can occur on the pyridine ring, the indole nitrogen (N-5), or other positions of the benzene ring.
Modifications on the Pyridine and Benzene Rings: Substituents can be introduced on the pyridoindole skeleton to probe their effect on biological targets. For instance, in related pyrido[4,3-b]indole series, the introduction of aryl groups at the 9-position via Suzuki coupling reactions has been explored to develop tubulin polymerization inhibitors. nih.gov Similarly, for the this compound scaffold, positions such as 2, 3, 4, 6, and 7 are potential sites for modification. Halogenation, such as bromination, can provide a handle for further functionalization through cross-coupling reactions. nih.gov Cobalt-catalyzed C-H activation and annulation reactions have been used to functionalize indole carboxamides at positions 4 through 7 with both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluoro, chloro, bromo) groups to build complex carbolinone structures. acs.orgacs.org
Modifications at the Indole N-5 Position: The hydrogen atom at the N-5 position is a key site for derivatization. In studies on related indole analogues, it has been shown that this position is crucial for activity. For example, in a series of 5-HT6 receptor agonists, an unsubstituted N-H group was found to be essential for potent agonist properties, while the introduction of a bulky benzenesulfonyl group switched the compound to an antagonist. nih.gov Alkylation or acylation at the N-5 position of this compound could similarly modulate its interaction with biological targets.
Table 2: Examples of Derivatization on Pyridoindole Scaffolds for SAR Studies
| Scaffold | Position(s) of Derivatization | Type of Modification | Purpose/Outcome | Reference |
| 5H-Pyrido[4,3-b]indole | 9-position | Suzuki coupling with arylboronic acids | Exploration of SAR for anti-tubulin activity. nih.gov | nih.gov |
| 2-Methyl-3-(tetrahydropyridin-4-yl)-1H-indole | Indole N(1)-, 2-, and 5-positions | Introduction of alkyl and halogen groups | Influenced affinity and intrinsic activity at 5-HT6 receptors. nih.gov | nih.gov |
| 5H-Pyrido[4,3-b]indol-4-carboxamide | Steric and electrostatic fields | 3D-QSAR modeling | Guided structural modifications for JAK2 inhibition. nih.gov | nih.gov |
| Indole-3-carboxamides | 4-, 5-, 6-, 7-positions | C-H annulation with alkenes | Synthesis of γ-carbolinones with various substituents. acs.org | acs.org |
These examples from related scaffolds highlight the common strategies used to build SAR for this class of compounds, which are directly applicable to the development of novel analogues based on the this compound core.
Investigations into the Biological Activities of 8 Methoxy 5h Pyrido 3,2 B Indole Derivatives
Anticancer Research Applications
Derivatives of the 8-methoxy-5H-pyrido[3,2-b]indole scaffold have demonstrated notable potential in oncology research. Scientists have synthesized and evaluated numerous analogues, uncovering multiple mechanisms through which these compounds can combat cancer cell growth and proliferation.
Studies on Antiproliferative Mechanisms (e.g., Tubulin Polymerization Inhibition)
A key strategy in cancer therapy is to interfere with the machinery of cell division. One critical component of this machinery is tubulin, a protein that polymerizes to form microtubules. These microtubules are essential for creating the mitotic spindle, which segregates chromosomes during cell division. nih.gov The inhibition of tubulin polymerization disrupts this process, leading to cell cycle arrest and ultimately cell death. nih.gov
Several derivatives based on the indole (B1671886) scaffold have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed and synthesized as anti-tubulin agents. nih.gov Among these, compound 7k , which features a 3,4,5-trimethoxyphenyl group, demonstrated the most potent antiproliferative activity against HeLa cancer cells. nih.gov Further studies confirmed that compound 7k inhibits tubulin polymerization and disrupts the microtubule network within the cells. nih.gov
Similarly, research into 2-phenylindole (B188600) derivatives identified compounds that strongly inhibit tubulin polymerization. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) site on β-tubulin. nih.gov The methoxy (B1213986) group on some of these derivatives appears to play a role in their binding interaction within a hydrophobic pocket of the tubulin protein. nih.gov
Modulation of Cellular Pathways (e.g., MDM2 Pathway)
The Mouse Double Minute 2 (MDM2) protein is a crucial negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate. nih.govnih.gov Targeting the MDM2-p53 interaction is therefore a promising strategy in cancer therapy. nih.govnih.gov
A novel class of pyrido[b]indole derivatives was discovered to possess a strong binding affinity for the MDM2 protein. nih.gov Through high-throughput screening and structure-based design, the compound SP-141 was identified as a lead candidate. This compound directly binds to MDM2, inhibits its expression, and promotes its autoubiquitination and subsequent degradation by the proteasome. nih.gov Notably, the activity of SP-141 appears to be independent of the p53 status of the cancer cells. nih.gov
In a separate line of research, a series of pyrido[3,4-b]indoles were synthesized based on computational modeling that indicated their potential to bind to MDM2. nih.govasianpharmtech.comresearchgate.net The compound 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole (compound 11) emerged as the most potent in the series, exhibiting significant antiproliferative activity. nih.govasianpharmtech.comresearchgate.net Structure-activity relationship (SAR) studies highlighted that the methoxy group at the C6 position was optimal for this activity. nih.govresearchgate.net Docking studies suggested that this methoxy group forms a hydrogen bond with the amino acid residue Tyr106 in the MDM2 binding pocket. asianpharmtech.com
Induction of Programmed Cell Death (Apoptosis) in Cellular Models)
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis. Therefore, inducing apoptosis in cancer cells is a major goal of anticancer therapies. mdpi.comnih.gov
Several derivatives of the this compound family have been shown to effectively induce apoptosis in various cancer cell models. mdpi.comnih.govnih.gov For example, the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was found to induce apoptosis in HCT116 and Caco-2 colorectal cancer cells. mdpi.comnih.gov This induction of apoptosis is associated with a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. mdpi.comnih.gov
Another derivative, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ) , has also been identified as an apoptosis inducer in cancer cell lines. nih.gov Studies indicate that MPTQ activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov Furthermore, research on certain pyrido[3,4-b]indol-1-ones has shown they act as activators of caspase-3, a key executioner enzyme in the final stages of apoptosis. nih.gov These compounds were also observed to increase the levels of other important apoptotic proteins like caspase-8 and Bax in pancreatic cancer cells. nih.gov
Evaluation against Various Cancer Cell Lines (in vitro models)
The anticancer potential of this compound derivatives has been evaluated against a wide array of human cancer cell lines in laboratory settings. These in vitro studies are crucial for determining the potency and spectrum of activity of new compounds.
One derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC) , demonstrated selective cytotoxicity against colorectal cancer cells. mdpi.com As shown in the table below, its inhibitory concentration (IC₅₀) was significantly lower in HCT116 and Caco-2 colorectal cancer cells compared to other cancer cell lines and normal human intestinal epithelial cells. mdpi.com
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| MMNC | HCT116 | Colorectal Carcinoma | 0.33 | mdpi.com |
| Caco-2 | Colorectal Adenocarcinoma | 0.51 | mdpi.com | |
| AGS | Gastric Adenocarcinoma | 3.6 | mdpi.com | |
| PANC-1 | Pancreatic Cancer | 18.4 | mdpi.com | |
| SMMC-7721 | Hepatocellular Carcinoma | 9.7 | mdpi.com |
A novel series of pyrido[3,4-b]indoles also showed potent, broad-spectrum anticancer activity. nih.govasianpharmtech.com The most active compound, 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole (compound 11), displayed low nanomolar to sub-micromolar IC₅₀ values against a panel of aggressive cancer cell lines, as detailed in the following table. asianpharmtech.comresearchgate.net
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 11 | MDA-MB-468 | Triple Negative Breast Cancer | 80 | asianpharmtech.comresearchgate.net |
| HCT116 | Colon Cancer | 130 | asianpharmtech.comresearchgate.net | |
| A375 | Melanoma (BRAF V600E mutant) | 130 | asianpharmtech.comresearchgate.net | |
| MIA PaCa-2 | Pancreatic Cancer | 200 | asianpharmtech.comresearchgate.net |
These studies underscore the promise of this chemical class as leads for the development of new anticancer agents. nih.gov
Neuroprotective Research
Beyond cancer, derivatives of the this compound structure have been explored for their potential to protect nerve cells, a critical need for addressing neurodegenerative diseases. smolecule.comnih.gov
Exploration of Effects in Neurodegenerative Models (preclinical)
Preliminary research has suggested that this compound itself may have neuroprotective effects. smolecule.com This has prompted further investigation into related structures. Two series of hybrid compounds derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) were synthesized and evaluated as multifunctional neuroprotective agents. nih.govresearchgate.net
These compounds were tested in preclinical models of neurodegeneration, including hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes, which are models relevant to Parkinson's disease. nih.govresearchgate.net
The results were promising, with several derivatives exhibiting strong neuroprotection. nih.govresearchgate.net Specifically, the 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde (B56468) derivatives of 5MICA were among the most effective at protecting against oxidative stress-induced cell death. nih.govresearchgate.net The combined findings suggest that these indole derivatives show strong neuroprotective, antioxidant, and MAO-B inhibitory activity, making them prospective multifunctional compounds for the potential treatment of neurodegenerative disorders. nih.govmdpi.com
Antimicrobial Research
The indole nucleus is a well-known scaffold for antimicrobial properties, prompting investigations into the potential of its derivatives as new antimicrobial agents. ontosight.ai
Studies on Antibacterial Properties (in vitro)
Derivatives of the pyrido[3,2-b]indole scaffold have been explored for their potential as antibacterial agents. A novel series of amide-linked pyrimido[4,5-b]indol-8-amine inhibitors targeting bacterial type II topoisomerases, such as DNA gyrase, were identified. strath.ac.uk These compounds demonstrated high potency against gram-positive bacteria and mycobacteria. strath.ac.uk Notably, they retained excellent potency against a panel of drug-resistant clinical isolates of Mycobacterium tuberculosis. strath.ac.uk
In contrast, a study evaluating twenty derivatives of pyrido-1,2-thiazine found them to be inefficient as antibacterial agents against Mycobacterium fortuitum and Staphylococcus aureus. nih.gov Some of these compounds unexpectedly promoted the replication of these microorganisms. nih.gov
Table 1: In Vitro Antibacterial Activity of Pyridoindole Derivatives
| Compound Class | Target Organism(s) | Key Findings |
|---|---|---|
| Amide-linked pyrimido[4,5-b]indol-8-amines | Gram-positive bacteria, Mycobacterium tuberculosis | Highly potent, including against drug-resistant strains. strath.ac.uk |
| Pyrido-1,2-thiazine derivatives | Mycobacterium fortuitum, Staphylococcus aureus | Inefficient antibacterial activity; some promoted microbial replication. nih.gov |
Investigation of Antifungal Effects (in vitro)
While the broader class of indole derivatives has been investigated for various biological activities, specific in vitro antifungal studies on this compound derivatives are not extensively detailed in the provided search results. The general antimicrobial potential of indole scaffolds suggests this as an area for future research. ontosight.ai
Antiviral Activity Assessments (in vitro)
The indole scaffold is recognized as a "privileged scaffold" in the development of antiviral drugs. frontiersin.org Research has explored the antiviral potential of various indole derivatives against a range of viruses. frontiersin.orgnih.gov
One study focused on a dihydro-pyrido-indole compound, which was found to potently inhibit Herpes Simplex Virus-1 (HSV-1) infection by interfering with viral immediate early transcriptional events. nih.gov Another indole alkaloid from a tribal folklore medicine was shown to inhibit an immediate early event in Herpes Simplex Virus-2 (HSV-2) infected cells. nih.gov
Furthermore, certain indole derivatives have demonstrated activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). frontiersin.org For instance, a 5,6-dihydroxyindole (B162784) carboxamide derivative showed strong anti-HIV-1 integrase activity. frontiersin.org Other indole derivatives have displayed high anti-HCV activity. frontiersin.org The development of antiviral medications containing the indole structure is an active area of research. frontiersin.org
Table 2: In Vitro Antiviral Activity of Indole Derivatives
| Compound/Derivative | Virus | Key Findings |
|---|---|---|
| Dihydro-pyrido-indole | Herpes Simplex Virus-1 (HSV-1) | Potently inhibits infection by interfering with immediate early transcriptional events. nih.gov |
| Indole alkaloid | Herpes Simplex Virus-2 (HSV-2) | Inhibits an immediate early event in infected cells. nih.gov |
| 5,6-dihydroxyindole carboxamide derivative | Human Immunodeficiency Virus-1 (HIV-1) | Displayed strong anti-integrase activity. frontiersin.org |
| Indole derivatives IV and V | Hepatitis C Virus (HCV) | Showed high anti-HCV activity. frontiersin.org |
Antioxidant Research
Indolic compounds are recognized for their potential as chemical preventive agents against diseases linked to oxidative stress. nih.gov
Mechanisms of Radical Scavenging Activity
The antioxidant properties of several indole derivatives have been studied, revealing their capacity for free radical-scavenging. nih.govresearchgate.net The presence of an electron-donating methoxy group in phenolic compounds is known to increase the stability of the resulting free radical, thereby enhancing antioxidant activity. researchgate.net The 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid)/H2O2/HRP decoloration method has been utilized to determine both hydrophilic and lipophilic antioxidant properties of indolic compounds. nih.govresearchgate.net Some indole derivatives, such as 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, have been shown to inhibit lipid peroxidation in rat liver microsomes. nih.gov
Protection Against Oxidative Stress in Cellular Models
Indole compounds have been investigated for their ability to protect cells from oxidative stress. A patent application has claimed a series of indoles for the treatment of disorders caused by oxidative stress. nih.gov Two examples from this series demonstrated cell protection effects against oxidative stress induced by tert-butyl hydroperoxide (tBOOH) with IC50 values of 0.6 and 2 μM, respectively. nih.gov Furthermore, a study on neocryptolepine (B1663133) analogs, which are indoloquinoline compounds, revealed a remarkable decrease in hepatic lipid peroxidation and a noticeable increase in superoxide (B77818) dismutase (SOD) and catalase (CAT) levels in mice with Ehrlich ascites carcinoma-induced solid tumors, indicating an antioxidant effect. researchgate.net
Table 3: Antioxidant Activity of Indole Derivatives
| Compound/Derivative | Assay/Model | Key Findings |
|---|---|---|
| Indole derivatives | DPPH radical scavenging | Some compounds show promising activity. researchgate.net |
| 6-hydroxy-1H-indole-3-carboxaldehyde | Lipid peroxidation in rat liver microsomes | IC50 value of 4.1 micrograms/mL. nih.gov |
| 6-hydroxy-1H-indole-3-acetamide | Lipid peroxidation in rat liver microsomes | IC50 value of 3.9 micrograms/mL. nih.gov |
| Indole examples 1 and 2 | tBOOH-induced oxidative stress | IC50 values of 0.6 and 2 μM, respectively. nih.gov |
| Neocryptolepine analogs | Ehrlich ascites carcinoma-induced solid tumors in mice | Decreased hepatic lipid peroxidation and increased SOD and CAT levels. researchgate.net |
Enzyme Modulation and Inhibition Studies
The core structure of this compound serves as a foundation for designing molecules that can interact with and modulate the activity of various enzymes. These interactions are pivotal in exploring potential treatments for a range of diseases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov Sulfonamides are a well-established class of CA inhibitors. nih.gov
Currently, there is a lack of specific studies in the available scientific literature investigating sulfonamide derivatives of this compound as carbonic anhydrase inhibitors. Research in this area has focused on conjugating the sulfonamide moiety to other heterocyclic systems.
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and is implicated in the long-term complications of diabetes. As such, aldose reductase inhibitors (ARIs) are a promising therapeutic approach.
Research into bifunctional compounds with both antioxidant and aldose reductase inhibitory activities has led to the synthesis of novel derivatives based on the pyrido[4,3-b]indole scaffold of stobadine. nih.gov Within a series of these derivatives, compounds with a methoxy substituent at position 8 have been evaluated.
One such derivative, compound 3f in the study, which features an 8-methoxy group, demonstrated significant inhibition of aldose reductase (ALR2). nih.gov Interestingly, its potency was comparable to a similar compound with a carboxylic group at the same position, though the 8-methoxy substituent contributed to a higher selectivity for ALR2 over the related aldehyde reductase (ALR1). nih.gov The selectivity factor for the 8-methoxy derivative was 792, which was considerably higher than that of its counterpart with a carboxyl group (381). nih.gov
Table 1: Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition by an 8-Methoxy-pyrido[4,3-b]indole Derivative
| Compound | R | ALR2 IC₅₀ (µM) | ALR1 IC₅₀ (µM) | Selectivity Index (ALR1/ALR2) |
|---|---|---|---|---|
| 3f | 8-OCH₃ | 0.43 ± 0.03 | 340.5 ± 25.1 | 792 |
| 3e | 8-COOH | 0.44 ± 0.02 | 167.5 ± 12.5 | 381 |
Data sourced from a study on novel indole-based bifunctional aldose reductase inhibitors. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Research
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel. nih.gov One of the key therapeutic strategies for CF is the use of small molecules called potentiators, which enhance the function of the CFTR protein at the cell surface. nih.gov
Identification as a Novel Chemotype of Potentiators
Through a high-throughput screening campaign, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline) core, a reduced form of the 5H-pyrido[3,2-b]indole scaffold, was identified as a novel chemotype for CFTR potentiators. nih.gov Several hits from this screening shared this chemical structure, leading to further investigation and optimization. nih.gov
The initial studies focused on derivatives acylated at the 2-position of the tetrahydro-γ-carboline ring. The 8-methoxy substitution on the carboline moiety was a key feature of the initial promising compounds and was kept constant during the initial exploration of other parts of the molecule. nih.gov
Efficacy in F508del-CFTR Models
The most common mutation in CF is the deletion of phenylalanine at position 508 (F508del), which results in a misfolded protein that is prematurely degraded and also exhibits defective channel gating if it reaches the cell membrane. nih.gov Derivatives of 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown efficacy in rescuing the gating defect of F508del-CFTR.
Structure-activity relationship (SAR) studies were conducted to optimize the potency and efficacy of this new class of potentiators. The activity of these compounds was assessed by their ability to increase the function of F508del-CFTR in cellular models. The table below shows the efficacy (E_max) and potency (EC_50) of several 8-methoxy-tetrahydro-γ-carboline derivatives with different acyl groups.
Table 2: Activity of 8-Methoxy-tetrahydro-γ-carboline Derivatives as F508del-CFTR Potentiators
| Compound | Acyl Group | E_max (normalized to hit 3) | EC₅₀ (µM) |
|---|---|---|---|
| 3 | 5'-(Trifluoromethyl)pyrazol-3'-yl | 1.00 | 0.35 |
| 4 | 5'-(tert-Butyl)pyrazol-3'-yl | 0.81 | 0.47 |
| 5 | 5'-(Phenyl)pyrazol-3'-yl | 0.77 | 0.62 |
| 6 | Pyrazol-3'-yl | 0.72 | 0.51 |
| 7 | Thiazol-2'-yl | 0.61 | >10 |
| 8 | Isoxazol-3'-yl | 0.88 | 0.72 |
Data adapted from a study on the identification of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as a novel class of CFTR potentiators. nih.gov
These findings established the 8-methoxy-substituted tetrahydro-γ-carboline scaffold as a promising starting point for the development of new CFTR potentiators, adding a new chemical class to the existing portfolio of CFTR modulators. nih.gov
Structure Activity Relationship Sar and Computational Studies of 8 Methoxy 5h Pyrido 3,2 B Indole Derivatives
Elucidation of Key Structural Features for Biological Activity
Influence of Substituents on the Pyridoindole Core
The biological activity of pyrido[3,2-b]indole derivatives is significantly influenced by the nature and position of substituents on the core structure. The methoxy (B1213986) group, in particular, has been a key focus of these investigations.
The position of the methoxy group on the pyridoindole core is a critical determinant of activity. For instance, in a series of pyrido[3,4-b]indole derivatives, compounds with a methoxy group at the C6 position were generally found to be more potent as anticancer agents compared to their counterparts with a methoxy group at other positions. nih.gov This suggests that the electronic and steric effects of the methoxy group at specific locations are crucial for optimal interaction with biological targets. nih.gov
Furthermore, the introduction of other substituents in combination with the methoxy group can either enhance or diminish the biological effects. For example, in the context of developing CFTR potentiators, combining a 6-fluoro substituent with an 8-methoxy group on a tetrahydro-1H-pyrido[4,3-b]indole scaffold resulted in a significant decrease in potency compared to the monosubstituted analog. acs.org This highlights the complex interplay between different functional groups on the pyridoindole skeleton.
Role of Indolic Nitrogen in Antioxidant Activity
The indolic nitrogen atom is a key player in the antioxidant activity of pyridoindole derivatives. tandfonline.com Its ability to donate a hydrogen atom is considered crucial for scavenging free radicals. tandfonline.comnih.gov This is supported by the observation that structural modifications near the indolic nitrogen significantly impact its antioxidant efficiency. tandfonline.com
The presence of an unsubstituted indole (B1671886) nitrogen is often considered mandatory for antioxidant activity. tandfonline.comnih.gov Acetylation of the indolic nitrogen, which blocks its hydrogen-donating capability, has been shown to completely abolish the ability to scavenge peroxyl radicals. tandfonline.com This underscores the direct involvement of the N-H group in the radical scavenging mechanism. tandfonline.com The mechanism is thought to involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) process, leading to the formation of a resonance-stabilized indolyl radical. nih.gov
The antioxidant activity of these compounds is not limited to a single environment; they have been shown to be effective scavengers of peroxyl radicals in both aqueous and lipid phases. tandfonline.com This suggests their potential to counteract oxidative stress in different biological compartments. tandfonline.com
Impact of Aromatization and Saturation of the Pyridoindole Skeleton
The degree of saturation or aromatization of the pyridoindole skeleton has a profound effect on its biological activity. Aromatization of the pyridoindole skeleton, as seen in dehydrostobadine, has been found to lower its antioxidant activity compared to its non-aromatized counterpart, stobadine. tandfonline.com This suggests that the flexibility and electronic properties of the saturated or partially saturated ring system are more favorable for radical scavenging.
Conversely, the saturation of the pyrido[4,3-b]indole core is a key feature in a novel class of CFTR potentiators. acs.org The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a promising chemotype for correcting gating defects in the CFTR protein. acs.org This indicates that for certain biological targets, a more three-dimensional and flexible structure conferred by the saturated rings is preferred over a planar, aromatic system.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development and Validation of QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on pyridoindole derivatives to develop predictive models for their anticancer properties. nih.govresearchgate.net
One such study utilized a kernel-based partial least squares (KPLS) regression analysis with 2D chemical fingerprint descriptors to model the antiproliferative activity of pyrido[3,4-b]indole derivatives against various cancer cell lines. nih.gov This approach yielded successful predictive models for colon and pancreatic cancer cell lines, with high coefficients of determination (R²) for the training sets and good predictive ability for external test sets. nih.govresearchgate.net The models identified specific fingerprint descriptors, such as atom triplet and linear fingerprints, as being most relevant for predicting activity. nih.gov
Another approach involved a 3D-QSAR study using pharmacophore alignment (PHASE). nih.gov This method generated a four-point pharmacophore model for the HCT116 colon cancer cell line, consisting of one hydrogen bond donor and three ring features. nih.gov The resulting 3D-QSAR model successfully visualized the influence of electronic and hydrophobic effects, which were consistent with the observed SAR. nih.govresearchgate.net These QSAR models are valuable tools for guiding the lead optimization process in the development of new anticancer agents based on the pyridoindole scaffold. nih.gov
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been instrumental in understanding the binding modes of pyrido[3,2-b]indole derivatives with their biological targets.
For instance, docking studies of pyrido[3,4-b]indole derivatives with the MDM2 protein, a key cancer target, have suggested specific interactions that contribute to their anticancer activity. nih.govresearchgate.net These studies revealed that the 6-methoxy group can form a hydrogen bond with the Tyr106 residue of MDM2. nih.gov Additionally, hydrophobic interactions with residues such as Val93, Leu54, and Ile99, as well as pi-pi stacking interactions with Tyr100 and His96, were identified as important for binding. nih.govresearchgate.net The docking analysis also explained why methylation of the N9 position of the indole ring disrupts these binding interactions, leading to reduced activity. nih.gov
In another study, molecular docking was used to investigate the binding of [3,2-b]indole fused 18β-glycyrrhetinic acid derivatives to the GRP78 and IRE1 proteins, which are targets for skin melanoma. nih.gov The results showed that the most active compound in the series formed key interactions, including pi-cation and pi-pi stacking with GRP78, and pi-sigma bond interactions with IRE1. nih.gov These in silico findings were consistent with the in vitro biological data, demonstrating the utility of molecular docking in rationalizing the observed activities and guiding the design of more potent derivatives. nih.govnih.gov
Ligand-Target Interactions
Research into the derivatives of 8-methoxy-5H-pyrido[3,2-b]indole has revealed interactions with several important biological targets, including tubulin and the MDM2 protein, as well as various enzymes. These interactions are often the basis for the observed anticancer and other biological activities of this class of compounds.
Tubulin Binding Site:
Derivatives of the closely related pyrido[4,3-b]indole scaffold have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents. Molecular docking studies have shown that these compounds can bind to the colchicine (B1669291) binding site on the β-subunit of tubulin. For instance, a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives demonstrated that a compound featuring a 3,4,5-trimethoxyphenyl group exhibited strong antiproliferative activity. The docking analysis of this compound revealed crucial interactions within the colchicine binding site, including a hydrogen bond between the oxygen atom of a methoxyl group and the residue Asnβ258, as well as a hydrogen bond between the nitrogen atom of the pyrido[4,3-b]indole core and Valβ238. nih.gov These findings suggest that the methoxy group can play a direct role in the binding affinity to tubulin. While this study was not on the exact this compound isomer, it provides a strong rationale for investigating its potential as a tubulin inhibitor.
MDM2 Interaction:
The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, and inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy. A pyrido[b]indole derivative, SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), has been identified as a potent inhibitor of MDM2. nih.gov This compound was discovered through high-throughput virtual screening and subsequent structure-based design, and it directly binds to the MDM2 protein, leading to the inhibition of its expression and promoting its degradation. nih.gov Although SP-141 is a different isomer and is further substituted, this discovery highlights the potential of the methoxy-substituted pyridoindole scaffold to interact with the deep hydrophobic cleft of MDM2, which is responsible for binding p53. nih.govnih.gov Computational analyses of other non-peptide small-molecule inhibitors of MDM2 have emphasized the importance of shape complementarity and van der Waals interactions in binding to this hydrophobic pocket. nih.gov
Enzyme Inhibition:
General research on this compound suggests its potential as an inhibitor of various enzymes involved in cancer progression. smolecule.com While specific enzymes targeted by this exact compound are not extensively detailed in the available literature, related heterocyclic amines have been shown to inhibit enzymes such as tryptophan hydroxylase and monoamine oxidases. For example, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) was found to be a potent competitive inhibitor of tryptophan hydroxylase with respect to L-tryptophan. These findings suggest that the pyridoindole core can interact with the active sites of various enzymes, and the specific substitutions, such as the 8-methoxy group, would modulate this activity.
Conformational Analysis and Binding Affinity Predictions
The three-dimensional conformation of this compound and its derivatives is crucial for their binding affinity to biological targets. Computational studies on related compounds provide insights into the likely conformational preferences and their impact on binding.
Research has indicated that the 8-methoxy derivative of the pyrido[3,2-b]indole core maintains excellent molecular planarity, with the methoxy group preferentially adopting a coplanar orientation relative to the heterocyclic system. This planarity is thought to be important for effective stacking interactions within the binding sites of target proteins.
Binding affinity predictions, often carried out using molecular docking simulations, can estimate the strength of the interaction between a ligand and a protein. For the 9-aryl-5H-pyrido[4,3-b]indole derivatives targeting tubulin, docking studies have provided binding energy values that correlate with their experimental inhibitory activities. nih.gov Similarly, for MDM2 inhibitors, the calculated binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) have shown good correlation with experimental data. nih.gov These computational approaches are valuable tools for predicting the binding affinity of novel derivatives of this compound and for guiding the design of more potent inhibitors.
Below is a hypothetical data table illustrating the kind of data that would be generated from such computational studies for a series of this compound derivatives.
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound A | Tubulin (Colchicine Site) | -8.5 | Asnβ258, Valβ238, Lysβ352 |
| Compound B | MDM2 | -7.9 | Leu54, Gly58, Val93 |
| Compound C | Tryptophan Hydroxylase | -6.8 | Phe313, Ser336 |
Theoretical Calculations of Photophysical Properties Relevant to Biological Probes
The inherent fluorescence of the pyrido[3,2-b]indole scaffold makes it an interesting candidate for the development of biological probes. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding and predicting the photophysical properties of these molecules. researchgate.net
Ground and Excited State Analysis
TD-DFT calculations can provide detailed information about the electronic transitions that give rise to the absorption and emission of light. These calculations help in understanding the nature of the ground state (S₀) and the various excited states (S₁, S₂, etc.) of this compound. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the charge distribution changes upon excitation. For many fluorescent organic molecules, the lowest energy absorption band corresponds to the HOMO-LUMO transition. researchgate.net
For related heterocyclic systems, theoretical studies have shown that the introduction of substituents can significantly alter the energies of the frontier molecular orbitals, thereby tuning the absorption and emission wavelengths. The 8-methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, which would likely lead to a red-shift in the absorption and emission spectra compared to the unsubstituted pyrido[3,2-b]indole.
Solvatochromic Effects and Quantum Yield Investigations
Solvatochromic Effects:
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. A positive solvatochromic effect, where the emission wavelength increases with increasing solvent polarity, is often indicative of an excited state that is more polar than the ground state. nih.gov
Theoretical studies on related indole derivatives have shown that these molecules can exhibit significant solvatochromic shifts. researchgate.net For this compound, it is anticipated that the methoxy group will contribute to a more polar excited state, leading to positive solvatochromism. The magnitude of this effect can be predicted using computational models that take into account the solvent environment, such as the Polarizable Continuum Model (PCM).
Quantum Yield Investigations:
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable property for a fluorescent probe.
Theoretical calculations can provide insights into the factors that influence the quantum yield. For instance, the energy gap between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) can be a determinant of the rate of intersystem crossing, a non-radiative decay pathway that competes with fluorescence. A larger S₁-T₁ energy gap generally favors a higher fluorescence quantum yield.
Experimental and computational studies on related pyranoindole systems have demonstrated a wide range of quantum yields, which are sensitive to the specific chemical structure and the solvent environment. nih.govresearchgate.net
Below is a hypothetical data table summarizing the predicted photophysical properties of this compound in different solvents.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Predicted Quantum Yield (ΦF) |
| Hexane | 350 | 400 | 50 | 0.65 |
| Dichloromethane | 355 | 415 | 60 | 0.58 |
| Acetonitrile | 358 | 425 | 67 | 0.52 |
| Methanol (B129727) | 362 | 435 | 73 | 0.45 |
Advanced Methodologies and Research Applications
Use as Building Blocks for Complex Heterocyclic Synthesis
Fused heterocyclic compounds containing nitrogen are fundamental motifs in many natural products and serve as crucial starting points for the synthesis of a wide array of pharmaceutically active compounds. acs.org The pyridoindole scaffold, in particular, is a privileged structure in medicinal chemistry. The compound 8-methoxy-5H-pyrido[3,2-b]indole and its derivatives are utilized as key building blocks for the construction of more complex heterocyclic systems.
The reactivity of the pyridoindole core allows for various chemical transformations, including electrophilic and nucleophilic substitution reactions, oxidation, and reduction. smolecule.com These reactions enable the introduction of diverse functional groups, leading to the generation of libraries of novel compounds with potentially enhanced biological activities. For instance, the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives has been achieved, demonstrating the utility of the pyridoindole skeleton in creating compounds with potential as tubulin polymerization inhibitors. nih.govfrontiersin.org The strategic modification of the this compound core is a key strategy in the development of new therapeutic agents.
| Reaction Type | Description | Significance in Synthesis |
| Electrophilic Substitution | Reactions where an electrophile replaces a hydrogen atom on the aromatic ring system. | Allows for the introduction of various functional groups to modify the electronic and steric properties of the molecule. smolecule.com |
| Nucleophilic Substitution | Reactions where a nucleophile displaces a leaving group. | Enables the attachment of different substituents to the heterocyclic core. smolecule.com |
| Oxidation | The introduction of oxygen or removal of hydrogen. | Can lead to the formation of quinones or other oxidized derivatives with altered reactivity. smolecule.com |
| Reduction | The addition of hydrogen or removal of oxygen. | Can produce more saturated derivatives, changing the three-dimensional shape of the molecule. smolecule.com |
Exploration in Fragment-Based Drug Design
Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. The pyridoindole scaffold is an attractive core for FBDD due to its ability to form key interactions with biological targets.
The this compound framework can serve as a starting point for the development of inhibitors for various enzymes, including kinases. The methoxy (B1213986) group can influence solubility and metabolic stability, while the nitrogen atoms in the pyridine (B92270) and indole (B1671886) rings can participate in hydrogen bonding interactions with the target protein. The modular nature of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.
Integration into Biomolecular Mimetics
Biomolecular mimetics are synthetic molecules designed to replicate the function of natural biomolecules, such as proteins and nucleic acids. The rigid, planar structure of the this compound core makes it an excellent scaffold for creating molecules that can mimic the interactions of biological systems.
For example, pyridoindole derivatives have been investigated for their ability to bind to DNA. nih.gov The planar aromatic system can intercalate between the base pairs of the DNA double helix, while substituents on the pyridoindole ring can interact with the grooves of the DNA. This ability to mimic DNA-binding motifs has implications for the development of anticancer and antimicrobial agents. smolecule.com
Application in Kinase Hinge-Binding Motif Studies
Protein kinases are a major class of enzymes that play a crucial role in cellular signaling pathways. nih.gov Their dysregulation is implicated in numerous diseases, including cancer, making them important drug targets. nih.gov Kinase inhibitors often work by binding to the ATP-binding site, and a key interaction is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. nih.gov
The pyridoindole scaffold is well-suited to act as a hinge-binding motif. The nitrogen atoms within the ring system can act as hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region. nih.gov By modifying the substituents on the this compound core, researchers can fine-tune the binding affinity and selectivity of these inhibitors for specific kinases. nih.gov This approach has led to the identification of potent lead compounds for understudied kinases. nih.gov
Development of Fluorescent Probes based on Pyridoindole Scaffolds
The intrinsic photophysical properties of the pyridoindole core have led to its use in the development of fluorescent probes. These probes are valuable tools for visualizing and studying biological processes in real-time.
Researchers have designed and synthesized novel 9H-pyrido[2,3-b]indole-based fluorophores that exhibit interesting photophysical properties. nih.govresearchgate.net For instance, some of these probes show a "turn-off" or "turn-off-on" acidochromic response, meaning their fluorescence is quenched or activated in the presence of acid. nih.gov This pH sensitivity makes them useful for monitoring changes in the local microenvironment. nih.govresearchgate.net
Furthermore, pyridoindole-based probes have been developed that can specifically target subcellular organelles, such as lipid droplets. researchgate.net These probes often exhibit strong fluorescence, large Stokes shifts, and high photostability, making them ideal for cellular imaging applications. researchgate.net The ability to visualize these dynamic organelles is crucial for understanding their role in various physiological processes and diseases. researchgate.net
| Probe Type | Sensing Mechanism | Application | Reference |
| pH-sensitive probes | "Turn-off" or "turn-off-on" fluorescence in response to pH changes. | Monitoring local pH in the microenvironment. | nih.govresearchgate.net |
| DNA-binding probes | Static quenching mechanism upon binding to DNA. | Studying DNA interactions and as potential anticancer agents. | nih.gov |
| Lipid droplet targeting probes | Specific localization to lipid droplets. | Cellular imaging and studying lipid droplet dynamics. | researchgate.net |
Future Research Directions and Translational Potential
Identification of Novel Molecular Targets for 8-Methoxy-5H-pyrido[3,2-b]indole Analogues
A critical avenue for future research is the continued identification and validation of specific molecular targets for analogues of this compound. While the parent compound is a subject of interest, extensive research into structurally related pyridoindoles and indoloquinolines has uncovered several key intracellular pathways and proteins that these scaffolds can modulate. smolecule.comnih.govmdpi.comnih.govnih.gov Expanding this knowledge is paramount for mechanism-driven drug development.
Research has demonstrated that derivatives of the broader pyridoindole family can interact with a range of cancer-relevant targets:
MDM2-p53 Pathway: Computational modeling and biological studies on pyrido[3,4-b]indoles, an isomeric form, have indicated that they can bind to the Murine Double Minute 2 (MDM2) protein. nih.govresearchgate.net MDM2 is a primary negative regulator of the p53 tumor suppressor, making it a high-value target in oncology. nih.govresearchgate.net The docking studies suggested that these compounds interact with key residues in the p53-binding pocket of MDM2, offering a pathway to reactivate p53 function in cancer cells. nih.gov
PI3K/AKT/mTOR Signaling: A derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has been shown to exert potent anti-proliferative effects in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling cascade. mdpi.comnih.gov This pathway is one of the most frequently activated signaling routes in human cancers, and its inhibition can lead to cell cycle arrest and apoptosis. mdpi.comnih.gov
Tubulin Polymerization: A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed and synthesized as tubulin polymerization inhibitors. nih.gov By disrupting the dynamics of microtubules, these compounds interfere with cell division, a well-established strategy for cancer chemotherapy. nih.gov
Epidermal Growth Factor Receptor (EGFR): Researchers have developed pyrido[3,4-b]indol-1-one derivatives that act as potent inhibitors of both wild-type EGFR and the clinically relevant T790M mutant, which confers resistance to first-generation EGFR inhibitors. nih.gov
Future work should focus on screening this compound and its new analogues against diverse panels of kinases, transcription factors, and other disease-relevant proteins to uncover novel, high-affinity molecular targets.
Table 1: Identified Molecular Targets for Pyridoindole Analogues
| Analogue Class | Molecular Target | Key Research Finding | Reference |
|---|---|---|---|
| Pyrido[3,4-b]indoles | MDM2 | Inhibits the MDM2-p53 interaction, representing a novel therapeutic strategy. | nih.govresearchgate.net |
| Indolo[2,3-b]quinolines | PI3K/AKT/mTOR Pathway | Inhibits proliferation and induces apoptosis in colorectal cancer cells via pathway suppression. | mdpi.comnih.gov |
| Pyrido[4,3-b]indoles | Tubulin | Inhibits tubulin polymerization, leading to cell cycle arrest. | nih.gov |
| Pyrido[3,4-b]indol-1-ones | EGFR (Wild-Type & T790M Mutant) | Demonstrates potent inhibitory activity against both wild-type and resistance-conferring mutant EGFR. | nih.gov |
Optimization Strategies for Enhanced Biological Efficacy
Once a promising target is identified, the next step involves chemical optimization of the lead compound to enhance its biological efficacy, selectivity, and drug-like properties. Structure-Activity Relationship (SAR) studies are central to this process. For the pyridoindole scaffold, research has already provided a blueprint for such optimization.
For instance, in the development of pyrido[3,4-b]indole-based MDM2 inhibitors, researchers found that combining a 1-naphthyl group at the C1 position with a methoxy (B1213986) group at the C6 position (structurally analogous to the 8-methoxy position) resulted in the highest antiproliferative activity. nih.gov Conversely, methylation of the indole (B1671886) nitrogen (N9) was found to disrupt key binding interactions and reduce potency. nih.govresearchgate.net
Similarly, the development of EGFR inhibitors showed that specific substitutions on the indole core could yield compounds with nanomolar potency against the highly challenging T790M resistance mutation. nih.gov These derivatives were found to induce apoptosis effectively by modulating key proteins in the apoptotic cascade, such as caspases, Bax, and Bcl-2. nih.gov
Future optimization strategies should leverage computational docking and medicinal chemistry to:
Modify substituents on the pyridoindole core to maximize interactions with the target's binding site.
Fine-tune the electronic properties of the molecule to improve potency and selectivity.
Alter functional groups to enhance metabolic stability and pharmacokinetic profiles.
Table 2: Efficacy of Optimized Pyridoindole Analogues Against Cancer Cell Lines
| Analogue/Derivative | Target | Cell Line | Reported IC₅₀ / GI₅₀ | Reference |
|---|---|---|---|---|
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDM2 | Breast Cancer (MCF-7) | 80 nM | nih.gov |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | PI3K/AKT/mTOR | Colorectal Cancer (HCT116) | 0.33 µM | mdpi.com |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | PI3K/AKT/mTOR | Colorectal Cancer (Caco-2) | 0.51 µM | mdpi.com |
| Compound 7k (9-aryl-5H-pyrido[4,3-b]indole) | Tubulin | Cervical Cancer (HeLa) | 8.7 µM | nih.gov |
| Compound 5f (Pyrido[3,4-b]indol-1-one derivative) | EGFRT790M | (Enzyme Assay) | 9.5 nM | nih.gov |
| Compound 5g (Pyrido[3,4-b]indol-1-one derivative) | EGFRT790M | (Enzyme Assay) | 11.9 nM | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of a substance's potency in inhibiting a specific biological or biochemical function.
Rational Design of Next-Generation Pyridoindole-Based Research Probes and Precursors
The inherent photophysical properties of the pyridoindole scaffold make it an excellent candidate for the rational design of fluorescent research probes. nih.govnih.gov These tools are invaluable for studying complex biological processes, visualizing cellular machinery, and screening for new drug candidates.
The rational design of such probes involves:
Tunable Fluorescence: By applying quantum mechanical calculations, the emission wavelengths of pyridoindole fluorophores can be precisely controlled, spanning a wide range from blue to red. nih.gov This allows for the creation of probes for multi-color imaging experiments.
Environmental Sensitivity: The design of "push-pull" fluorophores, where electron-donating and electron-withdrawing groups are strategically placed, can make the probe's fluorescence highly sensitive to its local microenvironment. nih.gov This has been used to create probes that respond to changes in solvent polarity or local pH, effectively acting as sensors. nih.gov
Bio-conjugation: Pyridoindole cores can be incorporated into larger biomolecules. For example, they have been used to create fluorogenic unnatural amino acids that can be incorporated into peptides to monitor peptide-protein interactions in real-time. nih.gov
Future research should focus on developing this compound-based probes designed to specifically bind to and visualize the molecular targets identified in Section 6.1. Such probes would be powerful tools for confirming target engagement within cells and for high-throughput screening of next-generation inhibitors.
Synergistic Research with Other Therapeutic Modalities (e.g., Immuno-oncology agents)
A significant frontier in cancer therapy is the use of combination treatments to overcome resistance and enhance efficacy. The known mechanisms of action for pyridoindole analogues—inducing cell cycle arrest and apoptosis—make them prime candidates for synergistic research with immuno-oncology agents. nih.govmdpi.comnih.gov
The central hypothesis is that by inducing apoptosis, these compounds can trigger a form of immunogenic cell death (ICD). During ICD, dying cancer cells release damage-associated molecular patterns (DAMPs) and tumor antigens. This process can act as a "danger signal" to the immune system, transforming an immunologically "cold" tumor into a "hot" one that is more visible to immune cells.
This leads to a compelling translational strategy:
Combination with Immune Checkpoint Inhibitors (ICIs): ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, work by "releasing the brakes" on the immune system. Combining an ICD-inducing pyridoindole analogue with an ICI could create a powerful one-two punch: the pyridoindole analogue would enhance tumor antigen presentation, while the ICI would empower T-cells to recognize and eliminate the newly visible cancer cells.
Future preclinical studies should investigate the potential of this compound derivatives to induce ICD and explore their synergistic effects when combined with various immunotherapies, including ICIs, CAR-T cell therapies, and therapeutic cancer vaccines. This approach represents a promising path toward developing more durable and effective cancer treatments.
Q & A
Basic: What are the standard synthetic routes for 8-methoxy-5H-pyrido[3,2-b]indole?
Answer:
A common approach involves cyclization reactions using NaH in 1,2-dimethoxyethane, followed by purification via column chromatography (hexane:EtOAc). For example, derivatives of pyrido[3,2-b]indole are synthesized by reacting intermediates with NaH and cyclohexylpentyl groups under anhydrous conditions . Copper-catalyzed click chemistry (e.g., CuI in PEG-400/DMF) can also be adapted for functionalizing indole precursors, as seen in related methoxyindole syntheses . Key steps include azide-alkyne cycloaddition and purification using flash chromatography (70:30 EtOAc:hexane) .
Advanced: How can reaction conditions be optimized for cyclization efficiency in pyridoindole synthesis?
Answer:
Variables such as catalyst loading (e.g., CuI vs. Pd-based catalysts), solvent polarity (DMF vs. PEG-400), and temperature should be systematically tested. For instance, reports a 42% yield using CuI in PEG-400/DMF over 12 hours . Reaction monitoring via TLC or HPLC (as in ) helps identify incomplete cyclization . Adjusting stoichiometry (e.g., excess NaH in dimethoxyethane) and inert atmosphere conditions can minimize side reactions, as demonstrated in pyrido[3,2-b]indole derivatization .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and methoxy group integration . Mass spectrometry (FAB-HRMS or LC-MS) confirms molecular weight . Purity is assessed via HPLC with electrochemical detection (e.g., for methoxyindole analogs) . Melting point analysis (e.g., 201°C for pyrido[3,4-b]indole derivatives) and elemental analysis further validate crystallinity and composition .
Advanced: How does the position of the methoxy group influence the biological activity of pyridoindole derivatives?
Answer:
Structure-activity relationship (SAR) studies compare analogs with varied methoxy positions. For example, 5-methoxyindole-2-carboxylate derivatives exhibit distinct enzyme inhibition profiles compared to 6-methoxy isomers due to steric and electronic effects . highlights that 8-methoxy substitution in pyrazinoindoles enhances antiproliferative activity against leukemia cells, likely via intercalation or kinase inhibition . Computational modeling (e.g., ACD/Labs Percepta) can predict binding affinities based on substituent positioning .
Advanced: What strategies resolve contradictions in biological activity data for pyridoindole derivatives?
Answer:
Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Reproducibility checks using orthogonal assays (e.g., enzymatic vs. cell-based) are critical. For example, antiproliferative effects in were validated via X-ray crystallography and SAR comparisons . Purity reassessment via HPLC (as in ) and dose-response curve normalization can clarify discrepancies . Meta-analysis of related compounds (e.g., harman/norharman alkaloids) provides mechanistic context .
Basic: How is the solubility of this compound characterized for in vitro studies?
Answer:
Solubility is determined in polar (DMSO, ethanol) and aqueous buffers (PBS) via UV-vis spectroscopy or nephelometry. Methoxy groups enhance hydrophobicity, requiring co-solvents like DMSO (≤0.1% v/v) for cell culture . notes that ester derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) improve solubility for pharmacological testing .
Advanced: What in silico tools predict the physicochemical properties of this compound?
Answer:
ACD/Labs Percepta Platform predicts logP, pKa, and solubility using QSPR models . Molecular dynamics simulations (e.g., AutoDock) assess binding modes with targets like DNA topoisomerases or kinases . ’s ChemIDplus and EPA DSSTox databases provide experimental data for validation .
Basic: What safety precautions are required when handling pyridoindole derivatives?
Answer:
Use PPE (gloves, goggles) and work in a fume hood. Pyridoindoles may decompose under heat, releasing toxic fumes (e.g., NOx) . Storage at 0–6°C in amber vials prevents degradation, as recommended for 5-methoxyindole . Emergency measures include rinsing eyes with water (15+ minutes) and consulting poison control for ingestion .
Advanced: How are pyridoindole derivatives evaluated for enzyme inhibition potential?
Answer:
Kinase assays (e.g., FLT3 inhibition in ) use recombinant enzymes and ATP-competitive probes . IC₅₀ values are determined via fluorometric or radiometric methods. For instance, bisindolylmaleimides in are tested against PKC isoforms using phosphotransferase assays . Cross-reactivity with related enzymes (e.g., PKA) is assessed to confirm selectivity .
Advanced: What synthetic modifications enhance the stability of pyridoindole derivatives under physiological conditions?
Answer:
Esterification (e.g., ethyl carboxylates in ) or PEGylation improves metabolic stability . Cyclohexyl or pyridinyl substituents () reduce oxidative degradation by steric shielding . Accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
